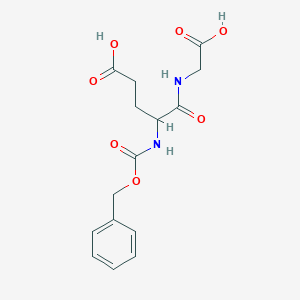
Z-Glu-Gly-OH
Vue d'ensemble
Description
Synthesis and Characterization of Z-Glu-Gly-OH
Synthesis Analysis The synthesis of Z-Glu-Gly-OH can be inferred from the methodologies described in the literature. For instance, a solution-phase synthesis approach is detailed where Z-Glu-OH is converted into a cyclic anhydride, which is then transformed into regioisomeric α- and γ-dipeptides . This process involves the esterification of Z-Glu-Gly-OtBu with 4-methylumbelliferone, leading to the final substrate compound Z-Glu(HMC)-Gly-OH, which is closely related to Z-Glu-Gly-OH . Additionally, the synthesis of zinc glutarates from various zinc sources, which involves coordination with carboxyl oxygen atoms, provides insights into the potential coordination chemistry that could be applicable to the synthesis of Z-Glu-Gly-OH complexes .
Molecular Structure Analysis The molecular structure of Z-Glu-Gly-OH and its related compounds has been extensively studied. For example, the conformational study of Z-Glu-OH reveals the importance of dispersion interactions in stabilizing the peptide structure . The gas-phase conformational preferences were determined using IR-UV ion-dip spectra and density functional theory (DFT), which identified three conformations for Z-Glu-OH . Similarly, the structure of zinc complexes with N-glycosides derived from D-glucosamine and ethylenediamine provides a basis for understanding the coordination environment that could be present in Z-Glu-Gly-OH metal complexes .
Chemical Reactions Analysis The reactivity of Z-Glu-Gly-OH can be deduced from related studies. For instance, the fluorogenic transglutaminase substrate Z-Glu(HMC)-Gly-OH, derived from Z-Glu-OH, is used for the kinetic characterization of inhibitors and amine-type acyl acceptor substrates . This indicates that Z-Glu-Gly-OH could potentially participate in similar enzymatic reactions. Additionally, the interaction of D-glucuronic acid with metal ions to form complexes suggests that Z-Glu-Gly-OH may also form complexes with metal ions, influencing its reactivity .
Physical and Chemical Properties Analysis The physical and chemical properties of Z-Glu-Gly-OH can be related to those of similar compounds. For example, the thermal and spectroscopic properties of Zn-Al-CO(3) layered double hydroxide, which was modified with ethylene glycol, provide insights into the thermal stability and intermolecular interactions that could be expected for Z-Glu-Gly-OH . The X-ray absorption and NMR spectroscopic investigations of zinc glutarates offer information on the local and microstructures that could be relevant to the physical characterization of Z-Glu-Gly-OH complexes .
Applications De Recherche Scientifique
Application Summary
“Z-Glu-Gly-OH” is used as a reagent in the synthesis of various compounds, including glycine-derived peptides . It’s particularly useful in solution phase peptide synthesis .
Method of Application
In peptide synthesis, “Z-Glu-Gly-OH” can be used to synthesize glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl, and glycine N-substituted amides such as glycine-N-methylamide hydrochloride and glycine-N-isopropylamide hydrochloride . The exact procedures and parameters would depend on the specific synthesis process.
Sensor Technology
Application Summary
“Z-Glu-Gly-OH” has been used in the functionalization of Single Walled Carbon Nanotubes (SWNTs) to improve their sensing properties, specifically for NO2 gas detection .
Method of Application
In this application, SWNTs are functionalized with “Z-Glu-Gly-OH”. This functionalization process involves parameters such as time and temperature, which are optimized and analyzed in detail . The functionalization with “Z-Glu-Gly-OH” allows for the creation of amino groups on the surface of nanotubes in the absence of a solvent .
Results or Outcomes
The functionalization of SWNTs with “Z-Glu-Gly-OH” resulted in an enhancement in the sensitivity of the sensors. The gas sensing performance of the developed sensor was tested for NO2 gas as a function of NO2 concentration (70 ppm to 20 ppm). The sensor showed fast response/recovery (~88 s/95 s) as well as high sensitivity 27% .
Protein Deamidation
Application Summary
“Z-Glu-Gly-OH” can be used in the deamidation of proteins, a process that improves the solubility and other functional properties of food proteins .
Method of Application
The deamidation process involves the use of a protein glutaminase, an enzyme that catalyzes the deamidation of internal glutamine residues in proteins to glutamic acid residues . The exact procedures and parameters would depend on the specific deamidation process.
Food Technology
Application Summary
“Z-Glu-Gly-OH” has been used in the modification of food proteins to enhance their solubility .
Method of Application
In this application, “Z-Glu-Gly-OH” is used to introduce hydrophilic groups to the side chains of amino acid residues in food proteins, thereby improving their solubility . The exact procedures and parameters would depend on the specific modification process.
Drug Delivery
Application Summary
“Z-Glu-Gly-OH” can be used in the development of long-acting injections and implants for the sustained release of therapeutic molecules .
Method of Application
In this application, “Z-Glu-Gly-OH” can be incorporated into the design of prodrugs and drug delivery systems, particularly for targeting the brain . The exact procedures and parameters would depend on the specific drug delivery system being developed.
Biochemistry
Application Summary
“Z-Glu-Gly-OH” is used in biochemistry for the synthesis of various compounds, including glycine-derived peptides and glycine N-substituted amides .
Method of Application
In biochemistry, “Z-Glu-Gly-OH” can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl, and glycine N-substituted amides such as glycine-N-methylamide hydrochloride and glycine-N-isopropylamide hydrochloride . The exact procedures and parameters would depend on the specific synthesis process.
Orientations Futures
Propriétés
IUPAC Name |
(4S)-5-(carboxymethylamino)-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O7/c18-12(19)7-6-11(14(22)16-8-13(20)21)17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,22)(H,17,23)(H,18,19)(H,20,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTUHSFTKCRNSD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Glu-Gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



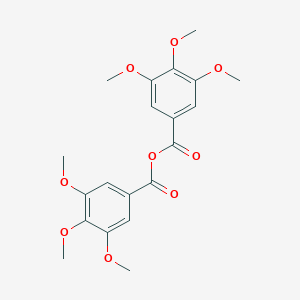
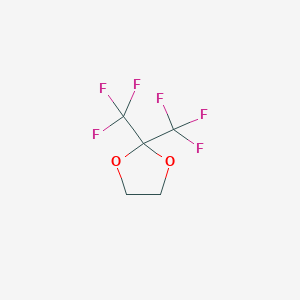
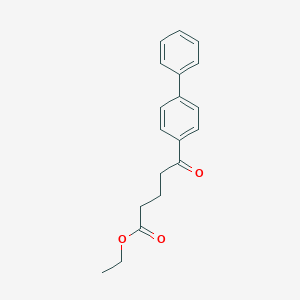
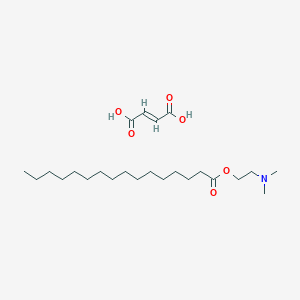
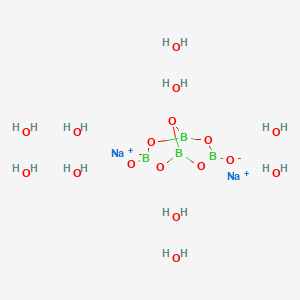
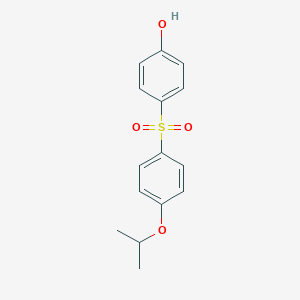
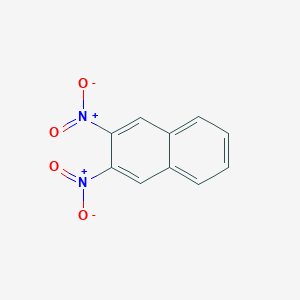
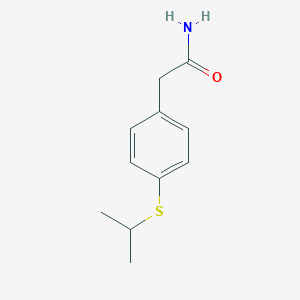
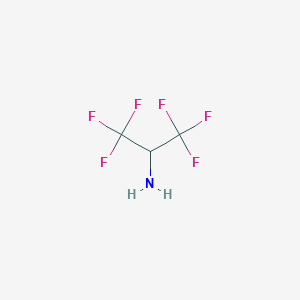
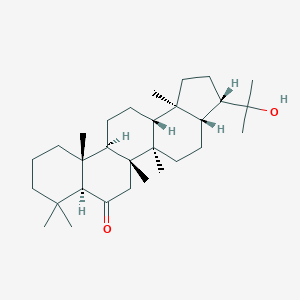
![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)
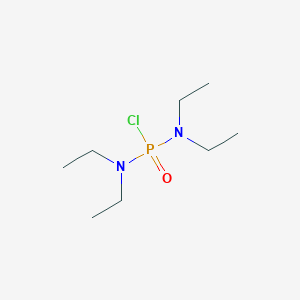

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)